molecular formula C12H9F3N4O3S2 B2863885 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 903320-46-7

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2863885
CAS No.: 903320-46-7
M. Wt: 378.34
InChI Key: YDRBQAOHXMWERW-UHFFFAOYSA-N
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Description

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Scientific Research Applications

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological activities are being explored, particularly in the development of new therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions to form the thiadiazole core. The trifluoromethylbenzamide moiety can be introduced through nucleophilic substitution reactions, where a trifluoromethyl group is added to a benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)aniline
  • N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)phenylacetamide

Uniqueness

Compared to similar compounds, N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl group and the thiadiazole ring provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O3S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(20)19-22/h1-4,22H,5H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBQAOHXMWERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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